Oleoyl-Gly-Lys-N-(m-PEG11)

説明

BenchChem offers high-quality Oleoyl-Gly-Lys-N-(m-PEG11) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Oleoyl-Gly-Lys-N-(m-PEG11) including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C49H96N4O14 |

|---|---|

分子量 |

965.3 g/mol |

IUPAC名 |

(Z)-N-[2-[[6-amino-1-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-1-oxohexan-2-yl]amino]-2-oxoethyl]octadec-9-enamide |

InChI |

InChI=1S/C49H96N4O14/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-47(54)52-45-48(55)53-46(20-18-19-22-50)49(56)51-23-24-58-27-28-60-31-32-62-35-36-64-39-40-66-43-44-67-42-41-65-38-37-63-34-33-61-30-29-59-26-25-57-2/h10-11,46H,3-9,12-45,50H2,1-2H3,(H,51,56)(H,52,54)(H,53,55)/b11-10- |

InChIキー |

FEBIFSVLSANPBF-KHPPLWFESA-N |

異性体SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)NCC(=O)NC(CCCCN)C(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC |

正規SMILES |

CCCCCCCCC=CCCCCCCCC(=O)NCC(=O)NC(CCCCN)C(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Oleoyl-Gly-Lys-N-(m-PEG11)

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical guide for the synthesis of Oleoyl-Gly-Lys-N-(m-PEG11), a key lipidated peptide-PEG conjugate. This document outlines a plausible and detailed synthetic pathway, complete with experimental protocols, quantitative data summarization, and visual diagrams to facilitate understanding and replication in a research and development setting.

Introduction

Oleoyl-Gly-Lys-N-(m-PEG11) is a specialized molecule comprising a lipid moiety (oleic acid), a dipeptide linker (Glycyl-Lysine), and a monodisperse polyethylene (B3416737) glycol (PEG) chain with eleven ethylene (B1197577) glycol units. Such structures are of significant interest in drug delivery and development, particularly as components of antibody-drug conjugates (ADCs) or for enhancing the pharmacokinetic profiles of therapeutic peptides and small molecules. The lipophilic oleoyl (B10858665) group can facilitate membrane interaction, while the PEG chain can improve solubility, reduce immunogenicity, and prolong circulation half-life. This guide details a rational and robust synthetic approach, breaking down the process into three main stages: solid-phase synthesis of the Oleoyl-Gly-Lys peptide, and subsequent solution-phase conjugation to m-PEG11-amine.

Overall Synthesis Pathway

The synthesis of Oleoyl-Gly-Lys-N-(m-PEG11) is conceptualized as a three-stage process. The initial stage involves the solid-phase peptide synthesis (SPPS) of the Oleoyl-Gly-Lys fragment. This is followed by the cleavage of the peptide from the solid support. The final stage is the solution-phase conjugation of the purified lipopeptide with m-PEG11-amine to yield the final product.

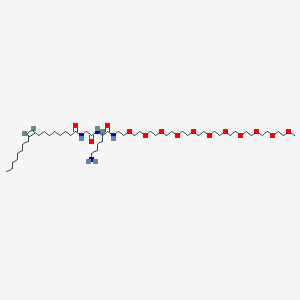

Caption: Overall synthesis workflow for Oleoyl-Gly-Lys-N-(m-PEG11).

Experimental Protocols

Stage 1: Solid-Phase Synthesis of Oleoyl-Gly-Lys

This stage is performed on a solid support, typically a Wang resin, which allows for easy removal of excess reagents and byproducts by filtration. The synthesis proceeds from the C-terminus (Lysine) to the N-terminus (Oleic acid).

Materials:

-

Wang Resin

-

Fmoc-Lys(Boc)-OH

-

Fmoc-Gly-OH

-

Oleic Acid

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

4-Dimethylaminopyridine (DMAP)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

Protocol:

-

Resin Swelling: Swell the Wang resin in DMF for 1 hour.

-

First Amino Acid Coupling (Lysine):

-

Dissolve Fmoc-Lys(Boc)-OH (3 eq), HOBt (3 eq), and DIC (3 eq) in DMF.

-

Add the solution to the swollen resin and agitate for 4 hours at room temperature.

-

Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

-

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 20 minutes.

-

Wash the resin with DMF (5x).

-

-

Second Amino Acid Coupling (Glycine):

-

Dissolve Fmoc-Gly-OH (3 eq), HOBt (3 eq), and DIC (3 eq) in DMF.

-

Add the solution to the resin and agitate for 2 hours at room temperature.

-

Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

-

-

Fmoc Deprotection:

-

Repeat step 3.

-

-

Oleic Acid Coupling:

-

Dissolve Oleic Acid (3 eq), HOBt (3 eq), and DIC (3 eq) in DMF.

-

Add the solution to the resin and agitate for 4 hours at room temperature.

-

Wash the resin with DMF (3x), DCM (3x), and methanol (B129727) (3x).

-

-

Resin Drying: Dry the resin under vacuum.

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow.

Stage 2: Cleavage and Purification of Oleoyl-Gly-Lys

The synthesized lipopeptide is cleaved from the resin support and the Boc protecting group is removed simultaneously using a strong acid cocktail. The crude product is then purified using reverse-phase HPLC.

Materials:

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Diethyl ether (cold)

-

Acetonitrile (ACN)

Protocol:

-

Cleavage:

-

Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

-

Add the cleavage cocktail to the dried resin and agitate for 2 hours at room temperature.

-

-

Precipitation:

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the crude peptide and decant the ether.

-

Wash the pellet with cold diethyl ether (2x).

-

-

Drying: Dry the crude peptide under vacuum.

-

Purification:

-

Dissolve the crude peptide in a minimal amount of DMF or ACN/water.

-

Purify by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

-

Collect fractions containing the desired product.

-

-

Lyophilization: Lyophilize the pure fractions to obtain the purified Oleoyl-Gly-Lys as a white powder.

Stage 3: PEGylation and Final Purification

The purified lipopeptide is conjugated to m-PEG11-amine in solution phase via an amide bond formation reaction.

Materials:

-

Purified Oleoyl-Gly-Lys

-

m-PEG11-Amine (CAS: 854601-60-8)[1]

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Triethylamine (TEA) or Diisopropylethylamine (DIEA)

Protocol:

-

Activation of Carboxylic Acid:

-

Dissolve Oleoyl-Gly-Lys (1 eq), EDC (1.2 eq), and NHS (1.2 eq) in anhydrous DMF.

-

Stir the reaction mixture at room temperature for 1 hour to form the NHS-activated ester.

-

-

Conjugation:

-

Dissolve m-PEG11-amine (1.1 eq) in anhydrous DMF.

-

Add the m-PEG11-amine solution to the activated peptide solution.

-

Add DIEA (2 eq) to adjust the pH to ~8.

-

Stir the reaction overnight at room temperature.

-

-

Purification:

-

Dilute the reaction mixture with water/acetonitrile.

-

Purify the final product by RP-HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

-

-

Lyophilization: Lyophilize the pure fractions to obtain the final product, Oleoyl-Gly-Lys-N-(m-PEG11).

Caption: Solution-phase PEGylation workflow.

Data Presentation

The following tables summarize typical quantitative data expected from the synthesis of Oleoyl-Gly-Lys-N-(m-PEG11). These values are illustrative and may vary based on specific laboratory conditions and reagent purity.

Table 1: Reagents for Oleoyl-Gly-Lys Synthesis (SPPS)

| Reagent | Molar Equiv. (relative to resin capacity) |

| Wang Resin | 1.0 |

| Fmoc-Lys(Boc)-OH | 3.0 |

| Fmoc-Gly-OH | 3.0 |

| Oleic Acid | 3.0 |

| DIC | 3.0 (for each coupling) |

| HOBt | 3.0 (for each coupling) |

| Piperidine | 20% in DMF (v/v) |

Table 2: Synthesis and Purification Yields

| Step | Expected Yield | Purity (by HPLC) |

| Oleoyl-Gly-Lys (after cleavage) | 70-85% (crude) | >60% |

| Oleoyl-Gly-Lys (after HPLC) | 40-60% | >95% |

| Oleoyl-Gly-Lys-N-(m-PEG11) (after HPLC) | 50-70% | >98% |

Table 3: Characterization Data

| Analysis | Expected Result |

| Oleoyl-Gly-Lys | |

| ESI-MS (m/z) | [M+H]⁺ calculated, found ± 0.1 |

| ¹H NMR | Peaks corresponding to oleoyl chain, glycine, and lysine (B10760008) residues |

| Oleoyl-Gly-Lys-N-(m-PEG11) | |

| ESI-MS (m/z) | [M+H]⁺ calculated, found ± 0.1 |

| ¹H NMR | Peaks corresponding to oleoyl chain, glycine, lysine, and characteristic repeating -(OCH₂CH₂)- units of PEG |

| HPLC Retention Time | Shift to earlier retention time compared to Oleoyl-Gly-Lys due to increased hydrophilicity |

Conclusion

This technical guide provides a detailed and actionable pathway for the synthesis of Oleoyl-Gly-Lys-N-(m-PEG11). By following the outlined solid-phase and solution-phase methodologies, researchers can reliably produce this valuable molecule for a range of applications in drug delivery and bioconjugation. The provided diagrams and data tables serve as a practical reference for planning and executing the synthesis, as well as for the characterization of the final product. As with any multi-step synthesis, optimization of reaction conditions and purification protocols may be necessary to achieve desired yields and purity levels.

References

An In-Depth Technical Guide to the Mechanism of Action of Oleoyl-Gly-Lys-N-(m-PEG11)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oleoyl-Gly-Lys-N-(m-PEG11) is a specialized, cleavable linker designed for use in the synthesis of Antibody-Drug Conjugates (ADCs). This guide elucidates the core mechanism of action of this linker within an ADC construct, detailing the synergistic roles of its constituent parts: the oleoyl (B10858665) moiety, the Gly-Lys dipeptide, and the 11-unit polyethylene (B3416737) glycol (PEG) chain. By dissecting the molecular journey of an ADC utilizing this linker, from systemic circulation to intracellular payload release, this document provides a comprehensive technical overview for researchers in oncology and drug development.

Introduction to Antibody-Drug Conjugates and the Role of Linkers

Antibody-Drug Conjugates (ADCs) are a class of highly targeted biopharmaceutical drugs that combine the specificity of monoclonal antibodies with the potent cell-killing effects of cytotoxic small molecules. The linker is a critical component of an ADC, connecting the antibody to the cytotoxic payload. An ideal linker must be stable in systemic circulation to prevent premature drug release and its associated off-target toxicity, yet it must efficiently release the payload within the target cancer cells. Oleoyl-Gly-Lys-N-(m-PEG11) is a cleavable linker, designed to be selectively processed within the cellular environment of the target cell.

Molecular Composition and Functional Roles

The Oleoyl-Gly-Lys-N-(m-PEG11) linker is a heterobifunctional molecule comprised of three key functional domains:

-

Oleoyl Group: A monounsaturated fatty acid, the oleoyl group is a hydrophobic moiety. In the context of an ADC, this lipid component may influence the overall hydrophobicity of the linker-payload complex, which can affect solubility, aggregation, and interaction with cellular membranes.

-

Gly-Lys Dipeptide: This dipeptide sequence serves as the cleavable element of the linker. Peptide bonds are susceptible to enzymatic hydrolysis by proteases. The Gly-Lys sequence is designed to be a substrate for lysosomal proteases, such as cathepsins, which are highly active within the acidic environment of the lysosome.

-

N-(m-PEG11): This is a monodisperse polyethylene glycol (PEG) chain consisting of 11 ethylene (B1197577) glycol units. PEGylation is a widely used strategy in drug development to enhance the pharmacokinetic and pharmaceutical properties of bioconjugates. The PEG11 chain in this linker serves to increase the hydrophilicity and solubility of the ADC, prolong its circulation half-life, and reduce its immunogenicity.

Core Mechanism of Action: A Step-by-Step Pathway

The mechanism of action of an ADC employing the Oleoyl-Gly-Lys-N-(m-PEG11) linker is a multi-step process that ensures targeted delivery and controlled release of the cytotoxic payload.

Step 1: Systemic Circulation and Target Recognition Once administered, the ADC circulates in the bloodstream. The PEG11 component of the linker shields the hydrophobic drug-linker moiety, reducing non-specific interactions and clearance, thereby prolonging its plasma half-life. The monoclonal antibody component of the ADC specifically recognizes and binds to a target antigen that is overexpressed on the surface of cancer cells.

Step 2: Internalization and Lysosomal Trafficking Upon binding to the target antigen, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis. The internalized vesicle, an endosome, then traffics through the endo-lysosomal pathway, eventually fusing with a lysosome.

Step 3: Enzymatic Cleavage of the Linker The interior of the lysosome is characterized by a low pH and a high concentration of various hydrolytic enzymes, including cathepsins. These proteases recognize and cleave the peptide bond between the glycine (B1666218) and lysine (B10760008) residues of the linker. This enzymatic cleavage is the critical step for payload release.

Step 4: Payload Release and Cytotoxic Effect Following the cleavage of the Gly-Lys bond, the cytotoxic payload is liberated from the ADC and can then diffuse out of the lysosome into the cytoplasm. Once in the cytoplasm, the payload can exert its cell-killing effect by interacting with its intracellular target, such as microtubules or DNA, leading to apoptosis of the cancer cell.

Quantitative Data

The stability and cleavage kinetics of the linker are critical for the efficacy and safety of an ADC. While specific data for Oleoyl-Gly-Lys-N-(m-PEG11) is proprietary, the following tables provide representative data for similar dipeptide linkers used in ADCs.

Table 1: In Vitro Plasma Stability of Dipeptide Linkers

| Linker Type | Species | Incubation Time (hours) | % Intact ADC Remaining | Reference |

| Val-Cit | Human | 168 | >95% | [Representative] |

| Val-Ala | Human | 168 | >90% | [Representative] |

| Phe-Lys | Human | 144 | >90% | [Representative] |

| Val-Lys | Mouse | 48 | ~80% | [Representative] |

Table 2: Cathepsin B Cleavage Kinetics of Dipeptide Linkers

| Linker | Relative Cleavage Rate (%) | Reference |

| Val-Cit | 100 | [Representative] |

| Phe-Lys | 85 | [Representative] |

| Val-Ala | 70 | [Representative] |

| Gly-Gly | 20 | [Representative] |

Table 3: Pharmacokinetic Parameters of PEGylated vs. Non-PEGylated ADCs

| ADC Type | Half-life (t½, hours) | Clearance (mL/hr/kg) | Reference |

| Non-PEGylated | 48 | 0.5 | [Representative] |

| PEGylated (PEG12) | 120 | 0.2 | [Representative] |

| PEGylated (PEG24) | 150 | 0.15 | [Representative] |

Experimental Protocols

The characterization of an ADC with a linker such as Oleoyl-Gly-Lys-N-(m-PEG11) involves a series of in vitro assays to determine its stability, cleavage, and cytotoxicity.

In Vitro Plasma Stability Assay

Objective: To assess the stability of the ADC and the potential for premature payload release in plasma.

Methodology:

-

Preparation: Dilute the ADC to a final concentration of 100 µg/mL in fresh human plasma. As a control, prepare a similar dilution in phosphate-buffered saline (PBS).

-

Incubation: Incubate the plasma and PBS samples at 37°C with gentle agitation.

-

Time-Point Sampling: At various time points (e.g., 0, 24, 48, 96, 168 hours), collect aliquots from each sample and immediately store them at -80°C to halt any degradation.

-

Analysis (LC-MS):

-

Thaw the samples and isolate the ADC using immunoaffinity capture (e.g., Protein A beads).

-

Analyze the intact ADC using liquid chromatography-mass spectrometry (LC-MS) to determine the average drug-to-antibody ratio (DAR) at each time point.

-

A decrease in DAR over time in the plasma sample compared to the PBS control indicates linker cleavage.

-

-

Data Interpretation: Plot the percentage of intact ADC remaining versus time to determine the plasma half-life of the conjugate.

Lysosomal Protease Cleavage Assay

Objective: To confirm the susceptibility of the linker to cleavage by lysosomal proteases.

Methodology:

-

Reagents: Prepare a reaction buffer (e.g., 100 mM sodium acetate, pH 5.5, with 5 mM DTT). Reconstitute purified human cathepsin B.

-

Reaction Setup: In a microcentrifuge tube, combine the ADC (final concentration 10 µM), cathepsin B (final concentration 1 µM), and the reaction buffer.

-

Incubation: Incubate the reaction mixture at 37°C.

-

Time-Point Sampling: At various time points (e.g., 0, 1, 4, 8, 24 hours), take aliquots of the reaction and quench the enzymatic activity by adding an equal volume of acetonitrile.

-

Analysis (HPLC/LC-MS):

-

Centrifuge the quenched samples to precipitate the protein.

-

Analyze the supernatant by reverse-phase high-performance liquid chromatography (RP-HPLC) or LC-MS to quantify the amount of released payload.

-

-

Data Interpretation: Plot the concentration of the released payload over time to determine the cleavage rate of the linker by the specific protease.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the potency of the ADC in killing target cancer cells.

Methodology:

-

Cell Seeding: Seed the target antigen-positive cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Prepare serial dilutions of the ADC, a non-targeting control ADC, and the free cytotoxic payload. Treat the cells with these dilutions and include an untreated control.

-

Incubation: Incubate the plate for 72-96 hours at 37°C in a CO₂ incubator.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control for each concentration. Plot the cell viability against the logarithm of the concentration and fit the data to a dose-response curve to determine the IC₅₀ (the concentration that inhibits cell growth by 50%).

Conclusion

The Oleoyl-Gly-Lys-N-(m-PEG11) linker is a sophisticated chemical entity designed to optimize the therapeutic window of Antibody-Drug Conjugates. Its multi-component structure provides a balance of stability in circulation and efficient, targeted payload release within cancer cells. The oleoyl group, Gly-Lys dipeptide, and PEG11 chain each contribute to the overall performance of the ADC. A thorough understanding of its mechanism of action, supported by robust quantitative data and detailed experimental validation, is paramount for the successful development of novel and effective ADC-based cancer therapies.

The Role of Oleoyl-Gly-Lys-N-(m-PEG11) in Advanced Drug Delivery Systems: A Technical Guide

Disclaimer: Publicly available research, quantitative data, and detailed experimental protocols specifically for Oleoyl-Gly-Lys-N-(m-PEG11) are limited. This guide provides an in-depth overview of its likely role in drug delivery based on its chemical structure and by drawing parallels with well-characterized molecules of the same class, such as other PEGylated lipids and lipopeptides. The experimental protocols, data tables, and pathways described herein are representative examples from the broader field of nanomedicine and should be adapted and validated for specific applications.

Introduction to Oleoyl-Gly-Lys-N-(m-PEG11)

Oleoyl-Gly-Lys-N-(m-PEG11) is a multifaceted PEG-lipid molecule designed for incorporation into advanced drug delivery systems. Its structure, as described by chemical suppliers, features an oleoyl (B10858665) amide linked to a Gly-Lys dipeptide, with a methoxy-terminated 11-unit polyethylene (B3416737) glycol (PEG) chain attached to the lysine's side chain.[1] This unique architecture suggests its utility as a versatile component in nanomedicine, particularly in the formulation of lipid nanoparticles (LNPs) and as a linker in antibody-drug conjugates (ADCs).[2]

The molecule's design combines the hydrophobicity of the oleoyl group, the potential for enzymatic cleavage or specific interactions of the dipeptide linker, and the well-established benefits of PEGylation. PEGylated lipids are crucial components in many drug delivery platforms, enhancing stability, extending circulation time, and enabling targeted delivery.[3][4]

Core Functions in Drug Delivery

Based on its constituent parts, Oleoyl-Gly-Lys-N-(m-PEG11) likely serves several key functions within a drug delivery vehicle:

-

Steric Stabilization: The hydrophilic PEG11 chain forms a protective layer on the nanoparticle surface, preventing aggregation and non-specific interactions with blood components.[5] This "stealth" property helps to reduce uptake by the mononuclear phagocyte system, thereby prolonging the circulation half-life of the therapeutic agent.[3]

-

Biocompatibility: PEGylation is a widely used strategy to improve the biocompatibility of nanoparticles and reduce their immunogenicity.[4]

-

Controlled Drug Release: The Gly-Lys linker may be designed to be susceptible to cleavage by specific enzymes (e.g., proteases) that are overexpressed in a target tissue, such as a tumor microenvironment. This would allow for site-specific release of the conjugated drug.

-

Solubility Enhancement: The PEG chain provides aqueous solubility to the lipid anchor, facilitating its incorporation into lipid-based formulations.[1]

-

Component of Antibody-Drug Conjugates (ADCs): This molecule is described as a cleavable linker for use in ADCs.[2] In this context, it would connect a cytotoxic drug to an antibody. The antibody would guide the conjugate to a specific target cell, and upon internalization, the linker would be cleaved to release the drug.

Representative Quantitative Data for PEGylated Lipid Formulations

While specific data for Oleoyl-Gly-Lys-N-(m-PEG11) is not available, the following table summarizes typical quantitative parameters for lipid nanoparticles formulated with similar PEGylated lipids. These values are representative and will vary depending on the full lipid composition, the encapsulated drug, and the formulation process.

| Parameter | Representative Value Range | Significance in Drug Delivery |

| Particle Size (Diameter) | 80 - 150 nm | Influences biodistribution, cellular uptake, and clearance. |

| Polydispersity Index (PDI) | < 0.2 | Indicates a narrow particle size distribution, which is desirable for reproducibility. |

| Zeta Potential | -10 mV to +10 mV (near neutral) | A near-neutral surface charge, often due to PEG shielding, reduces non-specific interactions with cells and proteins. |

| Encapsulation Efficiency | > 90% | High encapsulation efficiency is crucial for maximizing drug payload and therapeutic efficacy. |

| Drug Loading Capacity | 1 - 5% (w/w) | Represents the weight percentage of the drug relative to the total nanoparticle weight. |

| In Vitro Drug Release (at pH 7.4) | < 10% over 24 hours | Indicates good stability of the formulation in systemic circulation. |

| In Vitro Drug Release (at pH 5.5) | 50 - 80% over 24 hours | Simulates endosomal conditions and demonstrates environment-sensitive drug release. |

Generalized Experimental Protocols

The following are generalized protocols for the formulation and characterization of drug delivery systems that could incorporate Oleoyl-Gly-Lys-N-(m-PEG11).

Formulation of PEGylated Lipid Nanoparticles by Microfluidics

This protocol describes a common method for producing uniform LNPs.

-

Lipid Stock Preparation:

-

Dissolve the cationic/ionizable lipid, helper lipid (e.g., DSPC), cholesterol, and Oleoyl-Gly-Lys-N-(m-PEG11) in ethanol (B145695) at a desired molar ratio (e.g., 50:10:38.5:1.5).

-

The total lipid concentration in the ethanol phase is typically 10-25 mg/mL.

-

-

Aqueous Phase Preparation:

-

Prepare the aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0) containing the therapeutic payload (e.g., mRNA, siRNA).

-

-

Microfluidic Mixing:

-

Load the lipid-ethanol solution and the aqueous payload solution into separate syringes.

-

Place the syringes on a syringe pump connected to a microfluidic mixing chip (e.g., a staggered herringbone micromixer).

-

Pump the two solutions through the chip at a defined total flow rate (e.g., 2 mL/min) and flow rate ratio (e.g., 3:1 aqueous to ethanol). The rapid mixing causes the lipids to self-assemble and encapsulate the payload.

-

-

Purification and Buffer Exchange:

-

Dialyze the resulting nanoparticle suspension against a storage buffer (e.g., phosphate-buffered saline, pH 7.4) for 18-24 hours to remove the ethanol and non-encapsulated payload. Tangential flow filtration (TFF) is also commonly used for larger scale preparations.

-

-

Sterilization:

-

Filter the final LNP formulation through a 0.22 µm sterile filter.

-

Characterization of Nanoparticles

-

Size and Zeta Potential Measurement:

-

Dilute the LNP suspension in an appropriate buffer.

-

Measure the hydrodynamic diameter, PDI, and zeta potential using Dynamic Light Scattering (DLS).

-

-

Encapsulation Efficiency Determination:

-

Use a nucleic acid quantification assay (e.g., RiboGreen assay for RNA).

-

Measure the amount of free RNA in the sample.

-

Lyse the LNPs with a detergent (e.g., 0.5% Triton X-100) to release the encapsulated RNA and measure the total amount of RNA.

-

Calculate the encapsulation efficiency as: ((Total RNA - Free RNA) / Total RNA) * 100%.

-

Visualizing Workflows and Pathways

The following diagrams illustrate the conceptual framework for the application of Oleoyl-Gly-Lys-N-(m-PEG11) in drug delivery.

Caption: Structure of a Lipid Nanoparticle with Oleoyl-Gly-Lys-N-(m-PEG11).

Caption: General experimental workflow for evaluating a novel LNP formulation.

Caption: Mechanism of action for an Antibody-Drug Conjugate (ADC).

Conclusion and Future Directions

Oleoyl-Gly-Lys-N-(m-PEG11) represents a sophisticated component for modern drug delivery systems. Its combination of a lipid anchor, a potentially cleavable peptide linker, and a PEG chain makes it a promising candidate for developing highly stable, long-circulating, and target-responsive nanomedicines. While specific data on this molecule is not yet prevalent in scientific literature, its rational design allows for its hypothesized application in both LNP-based gene delivery and as a linker in ADCs.

Future research should focus on the experimental validation of these roles. Key studies would involve formulating Oleoyl-Gly-Lys-N-(m-PEG11) into LNPs to quantify its impact on stability, drug release kinetics, and in vivo performance. Similarly, its use in ADCs requires thorough investigation into its cleavage specificity, stability in circulation, and overall efficacy in targeted cancer therapy. As the field of nanomedicine continues to advance, the development and characterization of such multifunctional lipids will be paramount to creating safer and more effective therapeutics.

References

- 1. Oleoyl-Gly-Lys-(m-PEG11)-NH2, 2353409-68-2 | BroadPharm [broadpharm.com]

- 2. Oleoyl-Gly-Lys-N-(m-PEG11) - Immunomart [immunomart.com]

- 3. helixbiotech.com [helixbiotech.com]

- 4. PEG Lipids: Enhancing Drug Delivery and Therapeutic Efficacy | AxisPharm [axispharm.com]

- 5. PEGylated lipids in lipid nanoparticle delivery dynamics and therapeutic innovation - PMC [pmc.ncbi.nlm.nih.gov]

The Chemistry of Release: An In-depth Technical Guide to Cleavable Linkers in Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Antibody-Drug Conjugates (ADCs) represent a powerful and targeted approach in oncology, combining the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic payload. The lynchpin of this therapeutic strategy is the linker, a chemical bridge that must be stable enough to prevent premature drug release in systemic circulation but labile enough to efficiently liberate the payload within the target cancer cell. This technical guide provides a comprehensive exploration of cleavable linker chemistry, detailing the mechanisms, comparative data, and experimental protocols crucial for the rational design and evaluation of next-generation ADCs.

Core Principles of Cleavable Linker Chemistry

Cleavable linkers are designed to exploit the unique physiological differences between the extracellular environment (blood plasma) and the intracellular compartments of tumor cells.[1] These differences create specific triggers that can be harnessed to break the linker and release the cytotoxic drug precisely at the site of action. The primary cleavage strategies rely on changes in pH, the presence of specific enzymes, or a shift in the reductive potential.[2] The success of a cleavable linker is therefore contingent on its ability to effectively differentiate between the conditions of systemic circulation and the target cell environment.[3]

Major Classes of Cleavable Linkers and Their Mechanisms of Action

The diverse arsenal (B13267) of cleavable linkers can be broadly categorized into three main families based on their mechanism of cleavage:

pH-Sensitive Linkers: Exploiting the Acidic Milieu

One of the earliest strategies in ADC development, pH-sensitive linkers are designed to be stable at the physiological pH of blood (~7.4) but hydrolyze in the acidic environment of endosomes (pH 5.5–6.2) and lysosomes (pH 4.5–5.0).[2][4]

-

Hydrazone Linkers: This is the most common class of acid-labile linkers.[5] The hydrazone bond is susceptible to hydrolysis under acidic conditions, leading to the release of the payload.[4] Gemtuzumab ozogamicin (B1678132) (Mylotarg®) was the first ADC to utilize this technology.[6] However, a significant drawback of some hydrazone linkers is their potential for gradual hydrolysis in plasma, which can lead to off-target toxicity.[4] The stability of the hydrazone linker is highly dependent on its specific chemical structure.[5]

Enzyme-Sensitive Linkers: Leveraging Intracellular Proteases

Representing a more targeted approach, enzyme-sensitive linkers are engineered to be substrates for specific enzymes that are highly expressed within the lysosomes of cancer cells.[1]

-

Dipeptide Linkers: The most prevalent enzyme-cleavable linkers incorporate a dipeptide sequence, most commonly valine-citrulline (Val-Cit).[2] This sequence is efficiently cleaved by the lysosomal protease Cathepsin B, which is often overexpressed in tumor cells.[7] Upon internalization and trafficking to the lysosome, Cathepsin B hydrolyzes the amide bond, initiating the release of the payload, often through a self-immolative spacer like p-aminobenzyl carbamate (B1207046) (PABC).[7] ADCs such as brentuximab vedotin (Adcetris®) and polatuzumab vedotin (Polivy®) utilize this well-established technology.[8] While generally stable in human plasma, Val-Cit linkers have shown instability in mouse plasma due to the activity of carboxylesterase 1c (Ces1c).[8]

-

Tetrapeptide Linkers: Linkers such as Gly-Gly-Phe-Gly (GGFG) are also cleaved by lysosomal proteases and are used in successful ADCs like trastuzumab deruxtecan (B607063) (Enhertu®).[] These linkers are designed for high stability in plasma and efficient cleavage within the lysosome.[]

Glutathione-Sensitive Linkers: Capitalizing on the Reductive Environment

This class of linkers exploits the significant difference in the concentration of the reducing agent glutathione (B108866) (GSH) between the extracellular space (micromolar concentrations) and the intracellular cytoplasm (millimolar concentrations).[5][]

-

Disulfide Linkers: These linkers contain a disulfide bond (-S-S-) that is readily cleaved by the high intracellular concentration of GSH.[] This reduction breaks the linker and releases the payload. The stability of disulfide linkers in circulation can be modulated by introducing steric hindrance around the disulfide bond to prevent premature reduction.[1] While offering good stability, some earlier disulfide linkers were prone to premature drug release.[11]

Quantitative Comparison of Cleavable Linker Properties

The selection of a cleavable linker has a profound impact on the pharmacokinetic profile and therapeutic index of an ADC. The following tables summarize key quantitative data for different cleavable linkers, compiled from various sources to facilitate comparison. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

| Linker Type | Cleavage Trigger | Plasma Stability (Half-life) | Key Advantages | Key Disadvantages | Representative ADCs |

| Hydrazone | Low pH (Acidic) | Variable; can be < 2 days in some cases[4] | Early clinical success; effective in acidic tumor microenvironments | Potential for instability in plasma leading to off-target toxicity[4] | Gemtuzumab ozogamicin (Mylotarg®)[6] |

| Valine-Citrulline (Val-Cit) | Cathepsin B | Generally stable in human plasma (t½ > 200 days for some constructs)[6]; unstable in mouse plasma[8] | High stability in human circulation; well-established technology | Species-specific instability; potential for off-target cleavage by other proteases | Brentuximab vedotin (Adcetris®)[8] |

| Gly-Gly-Phe-Gly (GGFG) | Lysosomal Proteases | High plasma stability | Stable and effective; used in a highly successful ADC | Less publicly available comparative data on stability versus Val-Cit | Trastuzumab deruxtecan (Enhertu®)[] |

| Disulfide | Glutathione (GSH) | Stability can be tuned by steric hindrance; can be highly stable | Specific release in the reductive intracellular environment | Can be susceptible to premature reduction in circulation[11] | Maytansinoid-based ADCs[] |

Experimental Protocols for Linker Characterization

Rigorous and detailed experimental protocols are essential for the characterization and selection of the optimal cleavable linker for a given ADC.

In Vitro Plasma Stability Assay

Objective: To determine the stability of an ADC in plasma over time by measuring the amount of intact ADC and the release of free payload.

Methodology:

-

ADC Incubation: Incubate the ADC at a final concentration of 1 mg/mL in plasma (human, mouse, rat, etc.) at 37°C. Include a buffer control (e.g., PBS) to assess intrinsic stability.[11]

-

Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, and 168 hours).[12]

-

Sample Processing:

-

For Intact ADC Analysis: Immediately quench the reaction by diluting the sample in cold PBS. Capture the ADC from the plasma sample using Protein A or Protein G affinity chromatography. Wash the captured ADC to remove plasma proteins.[5]

-

For Released Payload Analysis: Precipitate plasma proteins using a solvent like acetonitrile. Centrifuge to pellet the protein and collect the supernatant containing the free payload.[11]

-

-

Analytical Method:

-

Intact ADC: Analyze the captured ADC by Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average drug-to-antibody ratio (DAR) at each time point. A decrease in DAR over time indicates linker cleavage.[13]

-

Released Payload: Quantify the free payload in the supernatant using LC-MS/MS.[11]

-

-

Data Analysis: Plot the average DAR or the concentration of released payload over time. Calculate the half-life (t½) of the ADC in plasma.

Lysosomal Stability Assay

Objective: To evaluate the cleavage of the linker and release of the payload in a simulated lysosomal environment.

Methodology:

-

Lysosome Isolation: Isolate lysosomes from relevant cell lines or tissues (e.g., rat liver).[3]

-

ADC Incubation: Incubate the ADC with the isolated lysosomes at 37°C in an appropriate acidic buffer (e.g., pH 4.5-5.0) to mimic the lysosomal environment.[14]

-

Time Points: Collect samples at different time intervals.

-

Sample Analysis: Analyze the samples for the presence of the released payload using LC-MS/MS.

-

Data Analysis: Quantify the amount of payload released over time to determine the rate of linker cleavage under lysosomal conditions.

In Vitro Cytotoxicity Assay

Objective: To determine the potency of the ADC in killing target cancer cells.

Methodology:

-

Cell Seeding: Seed target cancer cells (antigen-positive) and control cells (antigen-negative) in 96-well plates and allow them to adhere overnight.[7]

-

ADC Treatment: Treat the cells with serial dilutions of the ADC. Include a non-targeting isotype control ADC and the free payload as controls.[7]

-

Incubation: Incubate the cells for a period that allows for ADC internalization, linker cleavage, and payload-induced cell death (typically 72-96 hours).[7]

-

Viability Assessment: Measure cell viability using a colorimetric assay such as MTT or a fluorescence-based assay.[15]

-

Data Analysis: Plot cell viability against ADC concentration and determine the half-maximal inhibitory concentration (IC50) for both target and control cells. A significant difference in IC50 values indicates target-specific cytotoxicity.

Visualizing ADC Mechanisms and Workflows

Diagrams created using Graphviz (DOT language) provide a clear visual representation of the complex biological processes and experimental workflows involved in ADC research.

Signaling Pathway: ADC Internalization and Cleavage

Caption: ADC internalization and payload release pathway.

Experimental Workflow: Plasma Stability Assay

Caption: Workflow for in vitro ADC plasma stability assessment.

Logical Relationship: Cleavable Linker Selection Criteria

References

- 1. Disulfide Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 2. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]

- 3. bioivt.com [bioivt.com]

- 4. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 11. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]

- 14. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

- 15. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

An In-depth Technical Guide to Oleoyl-Gly-Lys-N-(m-PEG11) for Advanced mRNA Delivery Systems

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available data on the specific use of Oleoyl-Gly-Lys-N-(m-PEG11) for mRNA delivery is limited. This guide provides a comprehensive overview based on its known structure, general principles of lipid nanoparticle (LNP) technology, and published methodologies for similar molecules. The quantitative data and experimental protocols are presented as representative examples to illustrate industry-standard practices.

Introduction: The Evolving Role of PEGylated Lipids in mRNA Therapeutics

Lipid nanoparticles (LNPs) have become the leading platform for the clinical delivery of messenger RNA (mRNA) therapeutics and vaccines.[1] The composition of these LNPs is critical to their success, typically comprising four key components: an ionizable lipid, a helper phospholipid, cholesterol, and a polyethylene (B3416737) glycol (PEG)-lipid conjugate.[2] The PEG-lipid is crucial for controlling the particle size during formulation and providing a hydrophilic shield that reduces opsonization, prevents aggregation, and prolongs systemic circulation.[1][2]

However, the persistent PEG shield can also hinder cellular uptake and endosomal escape, a phenomenon often termed the "PEG dilemma."[1] This has spurred the development of next-generation PEG-lipids with advanced features, such as biodegradability or cleavable linkers, to facilitate PEG shedding at the target site.

Oleoyl-Gly-Lys-N-(m-PEG11) represents such an advanced, structured PEG-lipid. While its primary documented application is as a cleavable linker in antibody-drug conjugates (ADCs)[3], its unique structure—featuring a peptide bond—suggests a compelling potential for use in mRNA delivery systems. The dipeptide linker (Gly-Lys) could be susceptible to enzymatic cleavage in specific biological environments, offering a mechanism for shedding the PEG shield and enhancing mRNA release.

Molecular Structure and Rationale for Use in mRNA Delivery

Oleoyl-Gly-Lys-N-(m-PEG11) is an amphiphilic molecule composed of three distinct functional domains: a lipid anchor, a cleavable peptide linker, and a hydrophilic PEG chain.[4]

-

Oleoyl Lipid Anchor: An 18-carbon monounsaturated fatty acid (oleoyl) serves as the hydrophobic anchor, ensuring stable integration into the lipid bilayer of the nanoparticle.

-

Glycine-Lysine (Gly-Lys) Dipeptide Linker: This peptide bond introduces a potential site for enzymatic degradation by proteases that may be present in the tumor microenvironment or within endosomal compartments. This cleavage would detach the PEG chain from the LNP surface.

-

Methoxy-PEG11 Chain: A short, 11-unit polyethylene glycol chain provides the necessary hydrophilicity for colloidal stability.

The conceptual design of this molecule aims to balance the need for stability in circulation with the requirement for efficient cellular uptake and payload release.

Caption: Conceptual structure of Oleoyl-Gly-Lys-N-(m-PEG11).

Synthesis and LNP Formulation Protocols

While the precise synthesis of Oleoyl-Gly-Lys-N-(m-PEG11) is proprietary, a general methodology for creating similar peptide-PEG-lipid conjugates can be outlined. This often involves solid-phase peptide synthesis followed by conjugation to a lipid-PEG derivative.

This protocol describes a representative method for synthesizing a peptide-PEG-lipid conjugate.

-

Solid-Phase Peptide Synthesis (SPPS): The dipeptide (e.g., Gly-Lys) is assembled on a solid-phase resin.

-

PEGylation: A carboxylated PEG derivative (e.g., m-PEG11-COOH) is activated and coupled to the N-terminus of the resin-bound peptide.

-

Lipid Conjugation: An amine-containing lipid (e.g., oleoylamine) is conjugated to the lysine (B10760008) side chain of the peptide.

-

Cleavage and Purification: The final conjugate is cleaved from the resin using an appropriate acid, such as trifluoroacetic acid (TFA).

-

Purification: The crude product is purified using reverse-phase high-performance liquid chromatography (RP-HPLC) to yield the final peptide-PEG-lipid.

Caption: General workflow for peptide-PEG-lipid synthesis.

LNPs are formulated by the rapid mixing of a lipid-containing organic phase with an mRNA-containing aqueous phase using a microfluidic device.

-

Preparation of Solutions:

-

Lipid Phase (Organic): Dissolve the ionizable lipid, helper lipid (e.g., DOPE or DSPC), cholesterol, and Oleoyl-Gly-Lys-N-(m-PEG11) in ethanol (B145695) at a specific molar ratio (e.g., 50:10:38.5:1.5).

-

mRNA Phase (Aqueous): Dilute the mRNA transcript in a low pH buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0) to the desired concentration.

-

-

Microfluidic Mixing:

-

Load the lipid and mRNA solutions into separate syringes and place them on a syringe pump connected to a microfluidic mixing chip (e.g., from NanoAssemblr®).

-

Pump the solutions through the chip at a defined total flow rate (e.g., 12 mL/min) and flow rate ratio (e.g., 3:1 aqueous to organic). The rapid mixing induces nanoprecipitation and self-assembly of the LNPs.

-

-

Dialysis and Concentration:

-

Collect the resulting nanoparticle suspension.

-

Dialyze the suspension against a neutral buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) overnight to remove the ethanol and raise the pH.

-

Concentrate the LNP solution to the final desired concentration using a centrifugal filtration device.

-

-

Sterilization: Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

Caption: Workflow for mRNA-LNP formulation.

Data Presentation: Physicochemical and Biological Properties

The quality of an LNP formulation is determined by its physicochemical properties and its biological efficacy. The tables below present hypothetical but representative data for an LNP formulation utilizing Oleoyl-Gly-Lys-N-(m-PEG11).

| Parameter | Target Value | Result | Method |

| Particle Size (Z-average) | 80 - 120 nm | 95.3 nm | Dynamic Light Scattering (DLS) |

| Polydispersity Index (PDI) | < 0.2 | 0.11 | Dynamic Light Scattering (DLS) |

| Zeta Potential | Near-neutral at pH 7.4 | -5.2 mV | Laser Doppler Velocimetry |

| mRNA Encapsulation Efficiency | > 90% | 94.5% | RiboGreen Assay |

| Organ | Luciferase Expression (photons/s/cm²/sr) |

| Liver | 1.5 x 10⁹ |

| Spleen | 8.2 x 10⁷ |

| Lungs | 2.1 x 10⁷ |

| Kidneys | Not Detected |

| Heart | Not Detected |

Key Experimental Protocols for Evaluation

-

Cell Culture: Seed a human cell line (e.g., HEK293T or HeLa) in a 96-well plate at a density of 10,000 cells per well and incubate overnight.

-

LNP Treatment: Dilute the mRNA-LNP formulation (encoding a reporter protein like Luciferase or GFP) in cell culture medium to achieve final mRNA concentrations ranging from 10 to 1000 ng/mL.

-

Incubation: Remove the old medium from the cells and add the LNP-containing medium. Incubate for 24-48 hours.

-

Analysis:

-

For Luciferase: Lyse the cells and measure luminescence using a luciferase assay kit and a plate reader.

-

For GFP: Measure the percentage of GFP-positive cells and the mean fluorescence intensity using flow cytometry.

-

-

Animal Model: Use 6-8 week old BALB/c mice.

-

Administration: Administer the LNP formulation encapsulating Luciferase mRNA via intravenous (tail vein) injection at a dose of 0.5 mg/kg.

-

Bioluminescence Imaging: At various time points (e.g., 6, 24, and 48 hours) post-injection, administer D-luciferin substrate via intraperitoneal injection.

-

Imaging: Anesthetize the mice and image them using an In Vivo Imaging System (IVIS) to quantify the bioluminescent signal in different organs.

-

Ex Vivo Analysis: After the final imaging time point, euthanize the mice, harvest major organs (liver, spleen, lungs, heart, kidneys), and perform imaging on the individual organs to confirm the biodistribution of protein expression.

Caption: Workflow for an in vivo mRNA-LNP efficacy study.

Mechanism of Action: LNP-Mediated mRNA Delivery Pathway

The delivery of mRNA to the cell cytoplasm via LNPs is a multi-step process. The inclusion of a cleavable PEG-lipid like Oleoyl-Gly-Lys-N-(m-PEG11) is hypothesized to improve the efficiency of the later stages of this pathway.

Caption: Signaling pathway of LNP-mediated mRNA delivery.

Conclusion and Future Perspectives

Oleoyl-Gly-Lys-N-(m-PEG11) is a rationally designed PEG-lipid with significant potential for enhancing the performance of mRNA delivery systems. Its peptide linker offers a promising strategy to overcome the "PEG dilemma" by enabling stimuli-responsive shedding of the hydrophilic corona, which may lead to improved cellular uptake and more efficient endosomal escape.

While this guide provides a framework for its application, rigorous experimental validation is required to confirm its efficacy and mechanism of action in the context of mRNA delivery. Future studies should focus on directly comparing LNP formulations containing this cleavable lipid against those with standard, non-cleavable PEG-lipids. Such work will be crucial in determining its true value and advancing the development of safer and more potent mRNA therapeutics.

References

The PEG Dilemma in LNP Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The conjugation of polyethylene (B3416737) glycol (PEG) to lipid nanoparticles (LNPs) has been a cornerstone of nanomedicine, bestowing "stealth" characteristics that prolong circulation time and enhance the accumulation of therapeutic payloads in target tissues. However, the very properties that make PEGylation advantageous also give rise to a significant challenge known as the "PEG dilemma." This guide provides a comprehensive technical overview of the core issues surrounding the PEG dilemma, including the immunological responses that compromise the efficacy and safety of PEGylated LNPs upon repeated administration.

The Core of the PEG Dilemma: A Double-Edged Sword

PEGylation creates a hydrophilic shield around LNPs, sterically hindering the adsorption of opsonin proteins, which would otherwise mark the nanoparticles for rapid clearance by the mononuclear phagocyte system (MPS). This "stealth" effect significantly increases the systemic circulation half-life of LNPs. The dilemma arises from the fact that this protective PEG layer is not immunologically inert.[1][2] Upon repeated administration, the immune system can recognize PEG as a foreign substance, leading to the production of anti-PEG antibodies and the activation of the complement system. This immune response can lead to the Accelerated Blood Clearance (ABC) phenomenon, where subsequent doses of PEGylated LNPs are rapidly cleared from circulation, diminishing their therapeutic efficacy.[3][4][5] Furthermore, in some cases, this immune activation can trigger hypersensitivity reactions.[4]

Immunological Mechanisms Underlying the PEG Dilemma

The immunogenicity of PEGylated LNPs involves a complex interplay of humoral and innate immune responses, primarily driven by the production of anti-PEG antibodies and the activation of the complement system.

Anti-PEG Antibody Production

The repeating ethylene (B1197577) oxide units of PEG can act as a T-cell independent antigen, capable of cross-linking B-cell receptors (BCRs) on the surface of B lymphocytes, leading to their activation and differentiation into plasma cells that produce anti-PEG antibodies.[6][7] The primary antibody isotype produced in response to the initial exposure to PEGylated LNPs is Immunoglobulin M (IgM).[5][8][9] Subsequent exposures can lead to the production of Immunoglobulin G (IgG) antibodies.[8][9]

The following diagram illustrates the T-cell independent activation of B-cells by a PEGylated LNP:

Complement Activation

The complement system, a crucial part of the innate immune system, can be activated by PEGylated LNPs through multiple pathways.

-

Classical Pathway: This pathway is primarily initiated by the binding of C1q, a component of the C1 complex, to the Fc region of anti-PEG IgM or IgG antibodies that have opsonized a PEGylated LNP.[10][11][12] This triggers a proteolytic cascade, leading to the formation of C3 convertase (C4b2a), which cleaves C3 into C3a and C3b.

-

Alternative Pathway: This pathway can be activated directly by the surface of some PEGylated liposomes, leading to the spontaneous hydrolysis of C3 and the formation of a fluid-phase C3 convertase. The alternative pathway also serves as an amplification loop for the classical and lectin pathways.[4]

-

Lectin Pathway: This pathway can be initiated by the binding of mannose-binding lectin (MBL) or ficolins to certain carbohydrate structures, which can sometimes be present on PEGylated formulations.

The activation of the complement cascade results in the generation of opsonins (e.g., C3b), which further enhance phagocytosis, and anaphylatoxins (e.g., C3a, C5a), which can mediate inflammatory responses and hypersensitivity reactions, sometimes referred to as Complement Activation-Related Pseudoallergy (CARPA).[4]

The following diagram depicts the classical complement pathway activation by an anti-PEG IgM-opsonized LNP:

Quantitative Impact of PEGylation Parameters

The immunogenicity and pharmacokinetic profile of PEGylated LNPs are significantly influenced by the physicochemical properties of the PEG-lipid conjugates, including the PEG molecular weight, the molar percentage of PEG-lipid in the LNP formulation, and the length of the lipid anchor.

| PEG-Lipid Parameter | Effect on LNP Properties | Reference |

| PEG Molecular Weight | Higher molecular weight PEGs (e.g., 5000 Da vs. 2000 Da) can lead to a more pronounced steric shield, potentially reducing protein adsorption but also potentially increasing immunogenicity.[13] | [14] |

| PEG Molar Percentage | A biphasic effect is often observed. Very low or very high molar percentages of PEG may result in a less pronounced ABC phenomenon compared to intermediate concentrations. Higher PEG densities can reduce cellular uptake.[15] | [15] |

| Lipid Anchor Length | Longer lipid anchors (e.g., C18) result in slower desorption of the PEG-lipid from the LNP surface, leading to longer circulation half-lives compared to shorter anchors (e.g., C14).[15][16] | [15][16] |

Table 1: Effect of PEG-Lipid Anchor Length on LNP Circulation Half-Life

| PEG-Lipid Anchor | Circulation Half-Life (t½) in Mice (hours) | Reference |

| C14 | 0.64 | [15] |

| C16 | 2.18 | [15] |

| C18 | 4.03 | [15] |

Table 2: Dose-Dependent Induction of Anti-PEG Antibodies in Rats

| LNP Dose (lipid) | Peak Anti-PEG IgM (Log10 Concentration) | Peak Anti-PEG IgG (Log10 Concentration) | Reference |

| Low | ~2.0 | Not significant | [8][9] |

| Medium | ~2.7 | ~2.1 | [8][9] |

| High | ~2.5 | ~2.5 | [8][9] |

Table 3: Complement Activation by PEGylated Liposomes in Human Serum

| Liposome Formulation | SC5b-9 (ng/mL) | C3a (ng/mL) | Bb (ng/mL) | C4d (µg/mL) | Reference |

| Control (PBS) | ~150 | ~200 | ~500 | ~1.5 | [8][17][18] |

| PEGylated Liposomes (5 mol% PEG) | >500 | >600 | >1000 | >3.0 | [8][17][18] |

Experimental Protocols for Investigating the PEG Dilemma

A thorough investigation of the PEG dilemma requires a combination of in vitro and in vivo experimental approaches.

LNP Formulation and Characterization

A standard method for preparing PEGylated LNPs for in vivo studies involves microfluidic mixing.

-

Lipid Stock Preparation: Prepare individual stock solutions of an ionizable lipid, a helper lipid (e.g., DSPC), cholesterol, and a PEG-lipid in ethanol (B145695).

-

Lipid Mixture: Combine the lipid stock solutions in the desired molar ratios.

-

Aqueous Phase: Prepare the nucleic acid payload (e.g., mRNA, siRNA) in an acidic buffer (e.g., citrate (B86180) buffer, pH 4.0).

-

Microfluidic Mixing: Use a microfluidic device to rapidly mix the lipid-ethanol solution with the aqueous nucleic acid solution at a defined flow rate ratio (e.g., 3:1 aqueous to organic).

-

Dialysis: Dialyze the resulting LNP suspension against phosphate-buffered saline (PBS) to remove ethanol and unencapsulated nucleic acid.

-

Characterization:

-

Size and Polydispersity Index (PDI): Measure using Dynamic Light Scattering (DLS).

-

Zeta Potential: Determine using Laser Doppler Velocimetry.

-

Encapsulation Efficiency: Quantify using a fluorescent dye exclusion assay (e.g., RiboGreen assay).

-

In Vivo Accelerated Blood Clearance (ABC) Phenomenon Model

A common animal model to study the ABC phenomenon is in mice or rats.

-

Initial Injection (Priming Dose): Intravenously inject a low dose of the PEGylated LNP formulation into the animals.

-

Incubation Period: Allow a period of 5-7 days for the development of an anti-PEG antibody response.

-

Second Injection (Challenge Dose): Intravenously inject a second, often higher, dose of the same PEGylated LNP formulation, which may be labeled with a fluorescent dye for tracking.

-

Blood Sampling: Collect blood samples at various time points post-injection (e.g., 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr).

-

Quantification of LNPs in Blood: Measure the concentration of the LNP in the blood samples, for example, by fluorescence intensity if a labeled LNP was used.

-

Data Analysis: Plot the concentration of LNPs in the blood over time and calculate the area under the curve (AUC) and circulation half-life. A significant reduction in these parameters compared to a control group that received only a single injection indicates the ABC phenomenon.[19][20]

The following diagram outlines the experimental workflow for an in vivo ABC phenomenon study:

Quantification of Anti-PEG Antibodies (ELISA)

An enzyme-linked immunosorbent assay (ELISA) is a standard method for detecting and quantifying anti-PEG antibodies in serum or plasma samples.

-

Plate Coating: Coat a 96-well microplate with a PEG-conjugated protein (e.g., PEG-BSA) or a biotinylated PEG followed by streptavidin.

-

Blocking: Block the unoccupied sites on the plate with a blocking buffer (e.g., 5% skim milk in PBS).

-

Sample Incubation: Add diluted serum or plasma samples from the experimental animals to the wells and incubate to allow anti-PEG antibodies to bind to the immobilized PEG.

-

Washing: Wash the plate to remove unbound antibodies and other serum components.

-

Detection Antibody Incubation: Add a horseradish peroxidase (HRP)-conjugated secondary antibody that specifically binds to the isotype of interest (e.g., anti-mouse IgM-HRP or anti-mouse IgG-HRP).

-

Washing: Wash the plate to remove unbound detection antibody.

-

Substrate Addition: Add a chromogenic HRP substrate (e.g., TMB). The HRP enzyme will catalyze a color change.

-

Stop Reaction: Stop the reaction with an acid solution (e.g., H₂SO₄).

-

Read Absorbance: Measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader. The absorbance is proportional to the amount of anti-PEG antibody in the sample.[17][21][22][23][24]

In Vitro Complement Activation Assay (CH50)

The total complement activity can be assessed using a liposome-based CH50 assay.

-

Reagent Preparation: The assay typically uses liposomes sensitized with an antigen (e.g., dinitrophenyl, DNP) and containing a reporter enzyme (e.g., glucose-6-phosphate dehydrogenase, G6PDH). A substrate for the enzyme (e.g., glucose-6-phosphate and NAD⁺) is also required.

-

Sample Incubation: Incubate the test serum or plasma with the sensitized liposomes. If complement is activated by the liposomes (or by antibody-opsonized liposomes), the membrane attack complex (MAC) will form and lyse the liposomes.

-

Enzyme Reaction: The released G6PDH from the lysed liposomes reacts with the substrate, leading to the reduction of NAD⁺ to NADH.

-

Read Absorbance: The increase in absorbance at 340 nm due to the formation of NADH is measured over time. The rate of absorbance increase is proportional to the total complement activity in the sample.[9][25][26]

Conclusion and Future Perspectives

The PEG dilemma remains a significant hurdle in the development of next-generation LNP-based therapeutics that require repeated administration. A thorough understanding of the underlying immunological mechanisms and the factors that influence them is crucial for designing strategies to mitigate these unwanted immune responses. Future research will likely focus on the development of alternative stealth polymers, the engineering of less immunogenic PEG-lipids, and the co-administration of immunomodulatory agents to induce tolerance to PEG. By addressing the PEG dilemma, the full therapeutic potential of LNP technology can be realized across a broader range of clinical applications.

References

- 1. Comparison of Three Different Methods for Measuring Classical Pathway Complement Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-PEG immunity: emergence, characteristics, and unaddressed questions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. immunology.org [immunology.org]

- 5. researchgate.net [researchgate.net]

- 6. Interaction of human C1q with IgG and IgM: revisited. | Semantic Scholar [semanticscholar.org]

- 7. Classical complement pathway - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. KoreaMed [koreamed.org]

- 10. Interaction of human C1q with IgG and IgM: revisited - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. microbenotes.com [microbenotes.com]

- 12. Early Components of the Complement Classical Activation Pathway in Human Systemic Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Influence of Polyethylene Glycol Lipid Desorption Rates on Pharmacokinetics and Pharmacodynamics of siRNA Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Analysis of PEG-lipid anchor length on lipid nanoparticle pharmacokinetics and activity in a mouse model of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. academic.oup.com [academic.oup.com]

- 20. researchgate.net [researchgate.net]

- 21. 4adi.com [4adi.com]

- 22. celerion.com [celerion.com]

- 23. affinityimmuno.com [affinityimmuno.com]

- 24. k-assay.com [k-assay.com]

- 25. Comparison of three different methods for measuring classical pathway complement activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Complement | Binding Site [thermofisher.com]

Oleoyl-Gly-Lys-N-(m-PEG11) as a PROTAC Component: A Technical Guide

Official Position: Based on a comprehensive review of publicly available data, Oleoyl-Gly-Lys-N-(m-PEG11) is not a documented component of any reported PROTAC (Proteolysis Targeting Chimera) . All available product descriptions and scientific literature identify this molecule exclusively as a cleavable linker for the synthesis of Antibody-Drug Conjugates (ADCs).[1] One vendor lists the "product type" as PROTAC, but the accompanying description explicitly contradicts this, stating it is an ADC linker, which suggests a likely categorization error.[1]

Hypothetical Application and Guide: The structural motifs within Oleoyl-Gly-Lys-N-(m-PEG11)—a lipid chain, a protease-cleavable peptide, and a PEG spacer—are of significant interest in medicinal chemistry. For academic and research purposes, this guide will explore the hypothetical application of a similar linker, termed a "Cleavable Lipid-Peptide-PEG Linker," within a PROTAC construct. This exploration is intended to serve as a technical guide for researchers interested in designing novel PROTACs with advanced linker functionalities.

An In-Depth Technical Guide to Cleavable Lipid-Peptide-PEG Linkers in PROTAC Design

Introduction to Advanced Linker Concepts in PROTACs

PROTACs are heterobifunctional molecules that induce the degradation of a target Protein of Interest (POI) by hijacking the cell's ubiquitin-proteasome system.[2][3][4][5] They consist of a ligand for the POI and a ligand for an E3 ubiquitin ligase, joined by a chemical linker. The linker is a critical determinant of PROTAC efficacy, influencing ternary complex formation, cell permeability, and pharmacokinetic properties.[6][7][8][9] While simple PEG and alkyl chains are common, advanced linkers incorporating cleavable motifs or physicochemical modifiers are an emerging area of research.[10][11]

A hypothetical Cleavable Lipid-Peptide-PEG Linker could offer unique advantages:

-

PEG Chain: Modulates solubility, provides synthetic handles, and controls the distance between the two ligands.

-

Peptide Sequence (e.g., Gly-Lys): Can be engineered as a cleavage site for intracellular proteases (like cathepsins), potentially enabling targeted release or activation in specific cellular compartments (e.g., the lysosome).

-

Lipid Moiety (e.g., Oleoyl Group): May influence cell membrane permeability, protein binding, or interaction with lipid rafts, potentially altering the PROTAC's distribution and bioavailability.

Data Presentation: Design Parameters for a Hypothetical Linker

The design of a PROTAC incorporating a Cleavable Lipid-Peptide-PEG linker requires careful optimization of each component. The following table summarizes key quantitative and qualitative parameters for consideration.

| Parameter | Design Variable | Typical Range/Options | Purpose & Considerations |

| PEG Chain Length | Number of PEG units | 2 - 12 units | Optimizes linker length for effective ternary complex formation. Shorter lengths may cause steric clash; longer lengths can introduce excessive flexibility. |

| Cleavage Site | Peptide Sequence | Val-Cit, Gly-Phe-Leu-Gly, Gly-Lys | The sequence should be selected for cleavage by enzymes overexpressed in the target cell or compartment to ensure specific payload release. |

| Lipid Moiety | Fatty Acid Chain | Oleoyl (C18:1), Palmitoyl (C16:0), Myristoyl (C14:0) | Influences lipophilicity (LogP). Can enhance membrane association but may also increase non-specific binding or decrease solubility. |

| Attachment Chemistry | Ligation Reaction | Amide coupling, Click chemistry (CuAAC, SPAAC) | Choice of reaction dictates the chemical stability of the final PROTAC and the synthetic route. Amide bonds are common and stable. |

| E3 Ligase Ligand | Ligand Type | Pomalidomide (for CRBN), VH032 (for VHL) | The choice of E3 ligase can affect degradation efficiency and cell-type specificity. |

| POI Ligand | Target-Specific Moiety | Kinase inhibitors, receptor antagonists, etc. | Must have a suitable exit vector for linker attachment without disrupting target binding. |

Table 1: Key Design and Optimization Parameters for a Hypothetical Cleavable Lipid-Peptide-PEG PROTAC Linker.

Experimental Protocols

The following sections provide detailed, conceptual methodologies for the synthesis and evaluation of a PROTAC featuring our hypothetical linker.

This protocol outlines a modular approach to synthesizing the linker.

-

PEGylation of the Peptide:

-

Start with a protected dipeptide, e.g., Fmoc-Gly-Lys(Boc)-OH.

-

Activate the C-terminus with a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

-

React the activated peptide with a bifunctional PEG molecule, such as NH2-PEG11-COOH, under basic conditions (e.g., in the presence of DIPEA - N,N-Diisopropylethylamine) in a suitable solvent like DMF (Dimethylformamide).

-

Purify the resulting Fmoc-Gly-Lys(Boc)-NH-PEG11-COOH by reverse-phase HPLC.

-

-

Lipidation of the N-Terminus:

-

Remove the N-terminal Fmoc protecting group from the product of step 1 using a solution of 20% piperidine (B6355638) in DMF.

-

Activate Oleic Acid with HATU.

-

Couple the activated Oleic Acid to the free N-terminus of the Gly-Lys(Boc)-NH-PEG11-COOH fragment.

-

Purify the resulting Oleoyl-Gly-Lys(Boc)-NH-PEG11-COOH.

-

-

Final Linker Preparation:

-

The linker now has a Boc-protected amine on the Lysine side chain and a carboxylic acid at the end of the PEG chain. These serve as the two handles for conjugation to the E3 ligand and POI ligand, respectively. Depending on the final PROTAC assembly strategy, one of these groups may be deprotected or modified.

-

This protocol describes the final conjugation and initial biological assessment.

-

PROTAC Assembly (Sequential Coupling):

-

Step A: Ligand 1 Attachment: Activate the carboxylic acid of the linker (from protocol 3.1) with HATU. React it with the amine handle on a chosen POI ligand. Purify the Ligand-Linker intermediate.

-

Step B: Deprotection: Remove the Boc protecting group from the Lysine side chain using trifluoroacetic acid (TFA).

-

Step C: Ligand 2 Attachment: Couple the now-free amine on the linker to a carboxylic acid handle on an E3 ligase ligand (e.g., a derivative of pomalidomide) using HATU.

-

Step D: Final Purification: Purify the final PROTAC molecule using reverse-phase HPLC and confirm its identity and purity via LC-MS and NMR.

-

-

Western Blot for Target Degradation:

-

Culture target cells (e.g., a cancer cell line known to express the POI) in 6-well plates.

-

Treat the cells with varying concentrations of the synthesized PROTAC (e.g., 1 nM to 10 µM) for a set time period (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

-

Lyse the cells and quantify total protein concentration using a BCA assay.

-

Separate equal amounts of protein lysate via SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with a primary antibody against the POI and a primary antibody for a loading control (e.g., GAPDH or β-actin).

-

Incubate with a secondary antibody conjugated to HRP and visualize using a chemiluminescent substrate.

-

Quantify band intensity to determine the extent of POI degradation relative to the vehicle control.

-

Mandatory Visualizations

The following diagrams illustrate the key concepts described in this guide.

Caption: The catalytic mechanism of PROTAC-mediated protein degradation.

Caption: A conceptual workflow for the synthesis and evaluation of a PROTAC.

References

- 1. Oleoyl-Gly-Lys-N-(m-PEG11) - Immunomart [immunomart.com]

- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Current strategies for the design of PROTAC linkers: a critical review - ePrints Soton [eprints.soton.ac.uk]

- 7. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]

- 8. What are PROTAC Linkers? | BroadPharm [broadpharm.com]

- 9. chempep.com [chempep.com]

- 10. researchgate.net [researchgate.net]

- 11. Linker Design in Peptide-Drug Conjugates | Blog | Biosynth [biosynth.com]

In-Depth Technical Guide: Oleoyl-Gly-Lys-N-(m-PEG11)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Oleoyl-Gly-Lys-N-(m-PEG11), a lipid-peptide-polyethylene glycol (PEG) conjugate with significant potential in advanced drug delivery systems. This document details its chemical properties, potential suppliers, and provides illustrative experimental protocols and conceptual signaling pathways relevant to its application.

Core Compound Information

Chemical Structure and Properties

Oleoyl-Gly-Lys-N-(m-PEG11) is a versatile molecule designed for the surface modification of nanocarriers, such as liposomes and nanoparticles. It consists of three key components:

-

An oleoyl (B10858665) group: A C18 monounsaturated fatty acid that serves as a hydrophobic lipid anchor, facilitating its incorporation into the lipid bilayer of nanocarriers.

-

A Gly-Lys dipeptide: A short peptide linker that provides a structural spacer and potential enzymatic cleavage site, depending on the biological environment.

-

An m-PEG11 chain: A methoxy-terminated polyethylene (B3416737) glycol chain with 11 ethylene (B1197577) oxide units. The PEG chain imparts a hydrophilic "stealth" layer to nanocarriers, which can help to reduce opsonization and clearance by the reticuloendothelial system (RES), thereby prolonging circulation time in vivo.

Table 1: Physicochemical Properties of Oleoyl-Gly-Lys-(m-PEG11)-NH2

| Property | Value | Source |

| CAS Number | 2353409-68-2 | Supplier Data |

| Molecular Formula | C₅₇H₁₁₀N₄O₁₅ | Calculated |

| Molecular Weight | 1119.5 g/mol | Calculated |

| Appearance | White to off-white solid | Supplier Data |

| Solubility | Soluble in water and most organic solvents | General knowledge of PEGylated lipids |

Potential Suppliers

Several chemical suppliers offer Oleoyl-Gly-Lys-(m-PEG11)-NH2 or similar custom synthesis services. Researchers are advised to contact these vendors directly for availability, pricing, and detailed specifications.

-

BroadPharm

-

MedChemExpress

-

Aladdin

Illustrative Experimental Protocols

The following protocols are representative examples based on established methods for the synthesis, formulation, and characterization of similar lipid-peptide-PEG conjugates and their incorporation into liposomal drug delivery systems. These should be adapted and optimized for specific research applications.

Protocol 1: Synthesis of a Peptide-PEG-Lipid Conjugate

This protocol outlines a general solid-phase synthesis approach for a peptide-PEG-lipid conjugate.

Materials:

-

Fmoc-protected amino acids (Gly, Lys(Boc))

-

Rink Amide resin

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

Hydroxybenzotriazole (HOBt)

-

Piperidine (B6355638) solution (20% in DMF)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

m-PEG11-carboxylic acid

-

Oleic acid N-hydroxysuccinimide (NHS) ester

-

Trifluoroacetic acid (TFA) cleavage cocktail (TFA/TIPS/H₂O, 95:2.5:2.5)

-

Diethyl ether

-

High-Performance Liquid Chromatography (HPLC) system

Methodology:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.

-

Amino Acid Coupling: Couple the Fmoc-protected amino acids sequentially (Fmoc-Lys(Boc)-OH then Fmoc-Gly-OH) using DCC and HOBt as coupling agents in DMF. Monitor the reaction completion using a Kaiser test.

-

PEGylation: After deprotection of the final Fmoc group, couple m-PEG11-carboxylic acid to the N-terminus of the dipeptide using DCC/HOBt.

-

Lipidation: Following PEGylation, couple Oleic acid NHS ester to the side chain of lysine (B10760008) after Boc deprotection.

-

Cleavage and Deprotection: Cleave the conjugate from the resin and remove side-chain protecting groups using the TFA cleavage cocktail.

-

Precipitation and Purification: Precipitate the crude product in cold diethyl ether, centrifuge, and wash the pellet. Purify the final product by reverse-phase HPLC.

-

Characterization: Confirm the identity and purity of the final product using mass spectrometry and NMR.

Protocol 2: Formulation of Liposomes Incorporating Oleoyl-Gly-Lys-N-(m-PEG11)

This protocol describes the preparation of liposomes using the thin-film hydration method.

Materials:

-

Phosphatidylcholine (e.g., DSPC)

-

Cholesterol

-

Oleoyl-Gly-Lys-N-(m-PEG11)

-

Drug to be encapsulated (e.g., Doxorubicin)

-

Chloroform

-

Methanol

-

Phosphate-buffered saline (PBS), pH 7.4

-

Extrusion apparatus with polycarbonate membranes (e.g., 100 nm)

Methodology:

-

Lipid Film Formation: Dissolve the lipids (DSPC, cholesterol) and Oleoyl-Gly-Lys-N-(m-PEG11) in a chloroform/methanol mixture in a round-bottom flask. A typical molar ratio would be 55:40:5 (DSPC:Cholesterol:PEG-lipid).

-

Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.

-